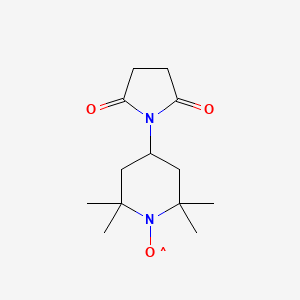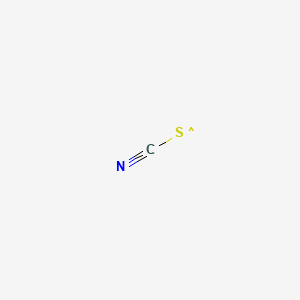
Fomenona
Descripción general
Descripción
Phomenone is a sesquiterpenoid compound derived from the mangrove-associated fungus Penicillium sp. HDN13-494. It is part of a group of natural products known for their diverse biological activities, including antimicrobial and antitumor properties .
Aplicaciones Científicas De Investigación
Phomenone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying sesquiterpenoid synthesis and reactivity.
Biology: Phomenone exhibits antimicrobial activity, making it a candidate for studying microbial resistance and developing new antibiotics.
Medicine: Its antitumor properties are being explored for potential cancer therapies.
Industry: Phomenone’s unique chemical structure makes it useful in the development of new materials and chemical processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phomenone can be synthesized through various organic reactions. One common method involves the chemical modification of eremophilane sesquiterpenoids. The synthesis typically includes steps such as oxidation, reduction, and cyclization reactions .
Industrial Production Methods
Industrial production of phomenone is less common due to its complex structure and the specificity of its natural source. advancements in biotechnological methods, including the use of genetically modified microorganisms, have shown potential for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Phomenone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phomenone can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Mecanismo De Acción
Phomenone exerts its effects through various molecular targets and pathways. Its antimicrobial activity is believed to involve the disruption of microbial cell membranes, while its antitumor effects may be related to the inhibition of specific enzymes involved in cell proliferation .
Comparación Con Compuestos Similares
Phomenone is similar to other sesquiterpenoids such as citreobenzofuran and xylarenone. it is unique due to the presence of a rare thiomethyl group in its structure, which is not commonly found in other sesquiterpenoids .
List of Similar Compounds
- Citreobenzofuran D–F
- Xylarenone A
- Eremophilane sesquiterpenoids
Phomenone’s distinct chemical structure and diverse biological activities make it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
(1aR,6R,7R,7aR,7bR)-6-hydroxy-1a-(3-hydroxyprop-1-en-2-yl)-7,7a-dimethyl-5,6,7,7b-tetrahydro-4H-naphtho[1,2-b]oxiren-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-8(7-16)15-12(18)6-10-4-5-11(17)9(2)14(10,3)13(15)19-15/h6,9,11,13,16-17H,1,4-5,7H2,2-3H3/t9-,11+,13+,14+,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZMDQXEUJZALS-OANMRLRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC2=CC(=O)C3(C(C12C)O3)C(=C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CCC2=CC(=O)[C@]3([C@@H]([C@]12C)O3)C(=C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00971165 | |
| Record name | 6-Hydroxy-1a-(3-hydroxyprop-1-en-2-yl)-7,7a-dimethyl-4,5,6,7,7a,7b-hexahydronaphtho[1,2-b]oxiren-2(1aH)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00971165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55785-58-5 | |
| Record name | (1aR,6R,7R,7aR,7bR)-4,5,6,7,7a,7b-Hexahydro-6-hydroxy-1a-[1-(hydroxymethyl)ethenyl]-7,7a-dimethylnaphth[1,2-b]oxiren-2(1aH)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55785-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phomenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055785585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-1a-(3-hydroxyprop-1-en-2-yl)-7,7a-dimethyl-4,5,6,7,7a,7b-hexahydronaphtho[1,2-b]oxiren-2(1aH)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00971165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is phomenone and where is it found?
A: Phomenone is a sesquiterpene phytotoxin primarily produced by pathogenic fungi belonging to the Phoma genus, such as Phoma destructiva and Phoma exigua. [, , ]
Q2: What is the molecular formula and weight of phomenone?
A: The molecular formula of phomenone is C15H22O3, and its molecular weight is 250.33 g/mol. [, ]
Q3: How is phomenone detected and quantified in plant and fungal samples?
A: High-performance liquid chromatography (HPLC) with UV detection is a common method for detecting and quantifying phomenone. [, ] Thin-layer chromatography (TLC) can also be employed for analysis. []
Q4: Has the structure of phomenone been confirmed by X-ray crystallography?
A: Yes, the crystal and molecular structure of phomenone has been determined by X-ray diffraction analysis. [, ]
Q5: Have any total syntheses of phomenone been reported?
A: Yes, several total syntheses of phomenone and its stereoisomers, such as (±)-phomenone and (±)-3-epiphomenone, have been achieved. [, , , ] These syntheses typically involve multi-step procedures starting from readily available compounds.
Q6: Are there any known structure-activity relationships for phomenone or related compounds?
A: Studies have explored the structure-toxicity relationships of phomenone and PR-toxin, another fungal toxin. [] These studies provide insights into the structural features important for the biological activity of these compounds.
Q7: Have any phomenone derivatives been synthesized and evaluated for biological activity?
A: Yes, researchers have synthesized bioreductive esters of phomenone by linking it to trimethyl lock containing quinone propionic acid. [] These derivatives aimed to improve the selective toxicity towards cancer cells.
Q8: What is the historical context of phomenone research?
A: Phomenone was first identified as a wilt toxin produced by Phoma destructiva Plowr. [] Since then, research has focused on its synthesis, structure elucidation, and biological activity.
Q9: Is phomenone exclusively produced by Phoma species?
A: While primarily associated with Phoma, phomenone has also been identified in other fungal genera like Penicillium. [, , , , ] This suggests a broader distribution of the biosynthetic pathways for this compound in the fungal kingdom.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-[4-Chloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B1213112.png)

![(7-Hydroxy-10b-methyl-3b,4,5,6,7,8,9,10,10a,10b,11,12-dodecahydro-5a,8-methanocyclohepta[5,6]naphtho[2,1-b]furan-7-yl)methyl hexadecanoate](/img/structure/B1213115.png)



![(3R,4R)-3,4-dihydronaphtho[1,2-b]phenanthrene-3,4-diol](/img/structure/B1213120.png)




![1-[2-(2-Chlorophenoxy)ethyl]benzimidazole](/img/structure/B1213130.png)

![3-[[[3-(4-Methoxyphenyl)phenyl]-oxomethyl]amino]benzoic acid](/img/structure/B1213134.png)
